molecular formula C11H11BrO3 B3057710 Methyl [4-(bromoacetyl)phenyl]acetate CAS No. 84325-98-4

Methyl [4-(bromoacetyl)phenyl]acetate

Cat. No. B3057710
CAS RN: 84325-98-4
M. Wt: 271.11 g/mol
InChI Key: CJUICSXDEFZPCW-UHFFFAOYSA-N
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Description

Methyl [4-(bromoacetyl)phenyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C11H11BrO3.

Scientific Research Applications

Methyl [4-(bromoacetyl)phenyl]acetate has several potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors. Moreover, Methyl [4-(bromoacetyl)phenyl]acetate has been investigated for its potential as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.

Mechanism of Action

The mechanism of action of Methyl [4-(bromoacetyl)phenyl]acetate is not fully understood, but it is believed to act by forming covalent bonds with nucleophilic groups in proteins and other biomolecules. This can lead to the inhibition of enzyme activity, alteration of protein structure and function, and modulation of signal transduction pathways. The precise mechanism of action may depend on the specific compound being synthesized or the application being investigated.
Biochemical and Physiological Effects:
Methyl [4-(bromoacetyl)phenyl]acetate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory and antioxidant properties. However, the effects of Methyl [4-(bromoacetyl)phenyl]acetate may vary depending on the concentration, duration of exposure, and cell type being studied.

Advantages and Limitations for Lab Experiments

Methyl [4-(bromoacetyl)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions can be optimized to improve the yield and purity of the product. Moreover, it can be used as a building block for the synthesis of various compounds and as a reagent for the modification of biomolecules. However, Methyl [4-(bromoacetyl)phenyl]acetate also has some limitations. It can be toxic and may require special handling and disposal procedures. Furthermore, its effects on different cell types and organisms may vary, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for the research on Methyl [4-(bromoacetyl)phenyl]acetate. One area of interest is the development of new synthetic methods and strategies for the preparation of more complex compounds. Another area of interest is the investigation of the potential applications of Methyl [4-(bromoacetyl)phenyl]acetate in the fields of materials science and nanotechnology. Furthermore, the elucidation of the mechanism of action and the biochemical and physiological effects of Methyl [4-(bromoacetyl)phenyl]acetate may lead to the discovery of new drugs and therapies for various diseases.

properties

IUPAC Name

methyl 2-[4-(2-bromoacetyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(13)7-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUICSXDEFZPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574458
Record name Methyl [4-(bromoacetyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(bromoacetyl)phenyl]acetate

CAS RN

84325-98-4
Record name Methyl [4-(bromoacetyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from methyl 4-acetyl-phenylacetate and bromodioxane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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